molecular formula C7H10F2O2 B8011859 Methyl 2-cyclobutyl-2,2-difluoroacetate

Methyl 2-cyclobutyl-2,2-difluoroacetate

Cat. No.: B8011859
M. Wt: 164.15 g/mol
InChI Key: PYIPBQGIRRXEGK-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutyl-2,2-difluoroacetate is a fluorinated ester characterized by a cyclobutyl substituent at the α-position and two fluorine atoms on the acetate backbone. The cyclobutyl group introduces unique steric and electronic effects, distinguishing it from linear or aromatic substituents in related compounds .

Properties

IUPAC Name

methyl 2-cyclobutyl-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)7(8,9)5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIPBQGIRRXEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of methyl 2-cyclobutyl-2,2-difluoroacetate with analogous compounds:

Compound Molecular Formula Molecular Weight Substituent (R) Boiling Point (°C) Key References
This compound* C₇H₉F₂O₂ 178.14 Cyclobutyl N/A Inferred
Methyl 2-chloro-2,2-difluoroacetate C₃H₃ClF₂O₂ 144.50 Chlorine N/A
Methyl 2-bromo-2,2-difluoroacetate C₃H₃BrF₂O₂ 188.96 Bromine 97–98
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate C₁₁H₉F₂NO₂ 225.19 4-Cyanophenyl N/A

*Note: Data for the cyclobutyl derivative is inferred from structural analogs. The cyclobutyl group likely increases molecular weight and lipophilicity compared to smaller substituents like chlorine or bromine.

Reactivity:
  • Electrophilic Character : The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl group, facilitating nucleophilic substitutions. The cyclobutyl group may slow reactions due to steric hindrance compared to linear alkyl substituents .
  • Decarboxylation/Trifluoromethylation : Bromodifluoroacetates (e.g., methyl 2-bromo-2,2-difluoroacetate) participate in Cu-catalyzed trifluoromethylation of alcohols, a reaction less efficient with bulkier substituents like cyclobutyl .

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